molecular formula C15H24F2N2O3 B7634291 1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one

1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one

カタログ番号 B7634291
分子量: 318.36 g/mol
InChIキー: KVGDXCWZILLINQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is also known by its chemical name, MK-1775, and is a small molecule inhibitor of the protein kinase Wee1.

作用機序

MK-1775 inhibits Wee1 by binding to the ATP-binding site of the enzyme, preventing its activity. Wee1 is an important regulator of the G2 checkpoint in the cell cycle, and its inhibition leads to premature entry of cells into mitosis. This premature entry of cells into mitosis leads to increased DNA damage and cell death, especially in cancer cells that are already under stress from DNA-damaging agents.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, MK-1775 has also been shown to have other biochemical and physiological effects. Studies have shown that MK-1775 can enhance the efficacy of radiotherapy in non-small cell lung cancer, and can also sensitize cancer cells to PARP inhibitors. MK-1775 has also been shown to have potential applications in the treatment of malaria and other infectious diseases.

実験室実験の利点と制限

MK-1775 has several advantages as a research tool in the field of medicinal chemistry. Its small size and well-defined mechanism of action make it an attractive candidate for drug development. However, there are also some limitations to its use in lab experiments. MK-1775 is a potent inhibitor of Wee1, but it has also been shown to inhibit other kinases at higher concentrations. This off-target inhibition can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on MK-1775. One area of focus is the development of combination therapies that include MK-1775 and other DNA-damaging agents. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from MK-1775 treatment. Finally, there is ongoing research into the development of more selective Wee1 inhibitors that can avoid the off-target effects seen with MK-1775.
Conclusion:
In conclusion, 1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one, or MK-1775, is a small molecule inhibitor of the protein kinase Wee1 that has potential applications in the field of medicinal chemistry. Its ability to sensitize cancer cells to DNA-damaging agents has made it an attractive candidate for cancer treatment, and ongoing research is exploring its potential in other areas as well. While there are some limitations to its use in lab experiments, the future directions for research on MK-1775 are promising.

合成法

The synthesis of MK-1775 involves a multi-step process that includes the reaction of 4,4-Difluorocyclohexanecarbonyl chloride with piperazine, followed by the reaction of the resulting compound with 3-methoxypropan-1-ol. This process yields MK-1775 as a white crystalline solid.

科学的研究の応用

MK-1775 has been extensively studied for its potential applications in cancer treatment. The protein kinase Wee1 plays a crucial role in the cell cycle checkpoint, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. MK-1775 has been shown to enhance the efficacy of DNA-damaging agents by inhibiting Wee1, leading to increased DNA damage and cell death in cancer cells.

特性

IUPAC Name

1-[4-(4,4-difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24F2N2O3/c1-22-11-4-13(20)18-7-9-19(10-8-18)14(21)12-2-5-15(16,17)6-3-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGDXCWZILLINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。